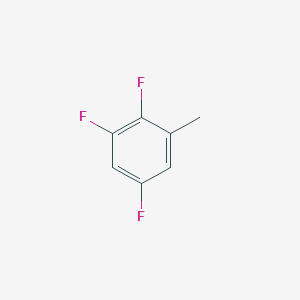
2,3,5-Trifluorotoluene
Übersicht
Beschreibung
2,3,5-Trifluorotoluene is a useful research compound. Its molecular formula is C7H5F3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Spectroscopy and Molecular Structure
2,3,5-Trifluorotoluene has been studied using microwave rotational spectroscopy to understand its molecular structure and internal rotation characteristics. This research helps in understanding the behavior of trifluorotoluenes in different environments and could be significant in material science and chemistry (Nair et al., 2020).
Chemistry of Coordination Complexes
The compound has been used in the synthesis of coordination complexes. For example, a study focused on the preparation of molybdenum(0) complexes with this compound, which are useful in functionalizing cyclohexadienes (Myers et al., 2017).
Synthesis Processes
Research has been conducted on the synthesis of derivatives of this compound, exploring different methods and conditions to optimize the synthesis process. This is crucial in developing efficient and scalable production methods for various chemical compounds (Bao-rong, 2010).
Photochemical and Radical Reactions
The compound has been a subject of research in the field of photochemistry and radical reactions, exploring its behavior under different conditions. This can contribute to understanding the reactivity of similar compounds in various chemical reactions (Wilson et al., 2017).
Environmental Chemistry
Studies on the kinetics and mechanisms of the photolytic and radical-induced oxidation of fluorinated aromatic compounds, including this compound, help in understanding their environmental impact and degradation processes (Leitner et al., 1996).
Electrophoretic Display Technology
Trifluorotoluene has been used as a suspending fluid in electrophoretic display (EPD) technology. Research in this area explores the properties and applications of trifluorotoluene in display technologies, which can have implications in electronic devices (Li et al., 2016).
Wirkmechanismus
Target of Action
2,3,5-Trifluorotoluene is an organic compound with the formula of C6H5CF3 . It is primarily used as a specialty solvent in organic synthesis and as an intermediate in the production of pesticides and pharmaceuticals . The primary targets of this compound are the organic compounds and biochemical pathways it interacts with during these processes.
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, in organic synthesis, it can participate in various reactions such as acylation, tosylation, and silylation . It interacts with its targets, often serving as a solvent or a reagent, to facilitate the desired chemical transformations.
Safety and Hazards
Trifluorotoluene is classified as a highly flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
1,2,5-trifluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBCGBMUFLFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634235 | |
| Record name | 1,2,5-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132992-29-1 | |
| Record name | 1,2,5-Trifluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
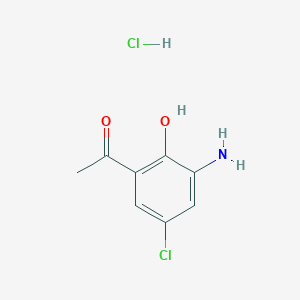

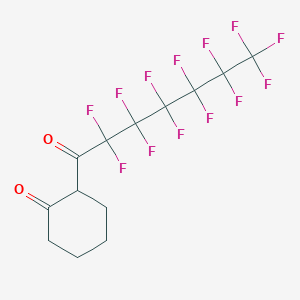
![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)
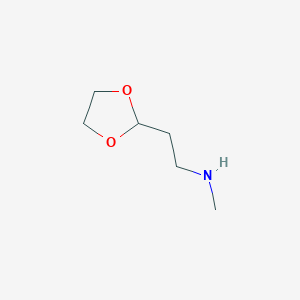


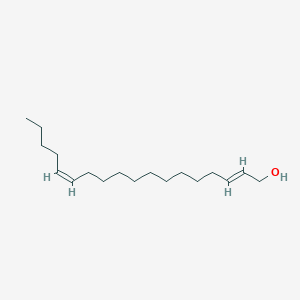

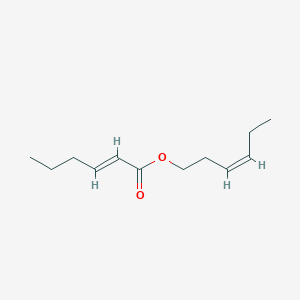
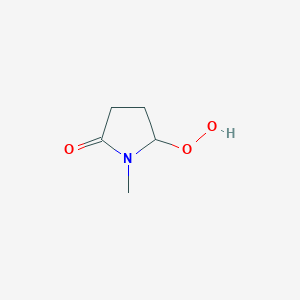

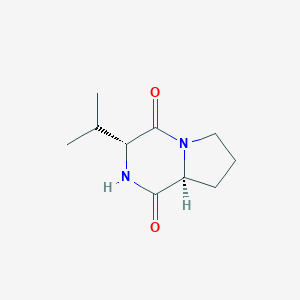
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)
